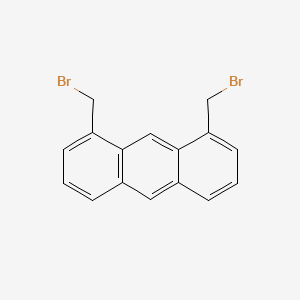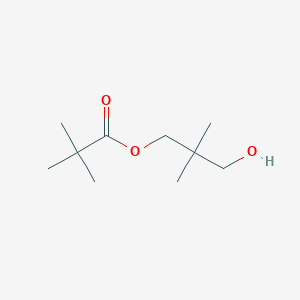![molecular formula C21H29N5O3 B13940977 tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)
tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate: is an organic compound with a complex structure that includes an imidazoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate typically involves multiple steps. The starting materials often include 4-amino-2-ethoxymethyl-1H-imidazo[4,5-c]quinoline and tert-butyl carbamate. The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazoquinoline core, potentially reducing double bonds or nitro groups if present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing condition.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups at the amino position.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine: Its imidazoquinoline core is known for its biological activity, including antiviral and anticancer properties .
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate involves its interaction with specific molecular targets. The imidazoquinoline core can bind to nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antiviral or anticancer effects .
Comparison with Similar Compounds
- 4-amino-2-ethoxymethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness: What sets tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate apart is its combination of the imidazoquinoline core with a tert-butyl carbamate group. This unique structure provides both stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H29N5O3 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
tert-butyl N-[3-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]propyl]carbamate |
InChI |
InChI=1S/C21H29N5O3/c1-5-28-13-16-25-17-18(14-9-6-7-10-15(14)24-19(17)22)26(16)12-8-11-23-20(27)29-21(2,3)4/h6-7,9-10H,5,8,11-13H2,1-4H3,(H2,22,24)(H,23,27) |
InChI Key |
FDVGVPPEPIIKPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC2=C(N1CCCNC(=O)OC(C)(C)C)C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


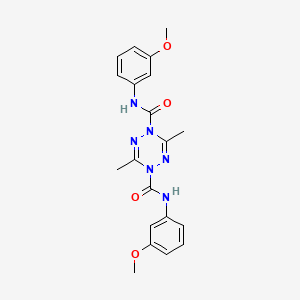
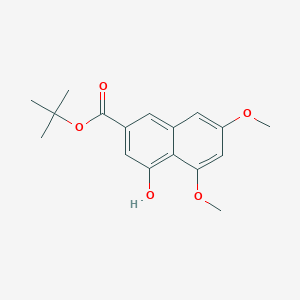
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl-](/img/structure/B13940930.png)
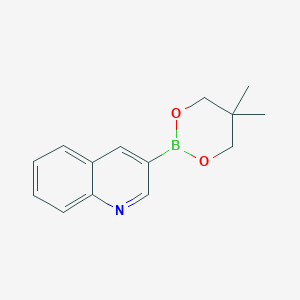
![(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)

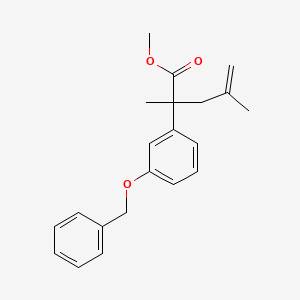
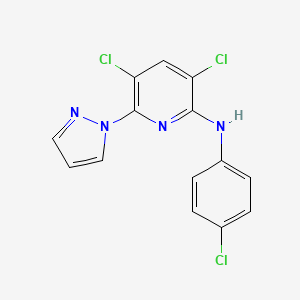
![Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate](/img/structure/B13940957.png)


